1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity that has been systematically catalogued in major chemical databases. The compound is officially registered under Chemical Abstracts Service number 63349-66-6, providing a unique identifier for unambiguous chemical communication. The molecular formula C₁₅H₁₁F₃O₂ reflects the compound's composition, indicating the presence of fifteen carbon atoms, eleven hydrogen atoms, three fluorine atoms, and two oxygen atoms. The molecular weight of 280.24 grams per mole places this compound in the medium molecular weight range for organic molecules, making it suitable for various synthetic and analytical applications.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. Alternative naming systems provide additional descriptive approaches, including the designation as ethanone, 1-[4-[3-(trifluoromethyl)phenoxy]phenyl]-, which emphasizes the ketone functionality. The compound also bears the synonym 1-(4-(3-(trifluoromethyl)phenoxy)phenyl)ethanone, demonstrating the flexibility in nomenclature while maintaining chemical accuracy. These multiple naming conventions ensure that the compound can be identified across different chemical databases and literature sources without ambiguity.
The structural representation through Simplified Molecular Input Line Entry System notation provides a text-based description of the molecular connectivity, facilitating computational analysis and database searches. The International Chemical Identifier represents a standardized approach to chemical structure representation that enables global communication about this specific molecular entity. These standardized identifiers have proven essential for tracking the compound across scientific literature, patent databases, and commercial catalogues.
Historical Development and Discovery
The historical development of this compound can be traced through patent literature and synthetic organic chemistry publications that document the evolution of fluorinated aromatic compounds. The earliest documented creation date in chemical databases indicates that this compound was first synthesized and characterized in 2007, marking the beginning of systematic study of its properties and potential applications. The modification date of 2025 in chemical databases suggests ongoing research interest and continued refinement of our understanding of this compound's characteristics.
The development of synthetic methodologies for this compound has been documented in several patent applications that demonstrate industrial interest in efficient preparation methods. One significant patent describes a comprehensive process for the preparation of trifluoromethyl acetophenone derivatives, which includes compounds structurally related to this compound. This patent, filed in 1999, outlines a palladium-catalyzed process that represents a milestone in the synthetic chemistry of fluorinated aromatic ketones. The process involves reacting halogenated trifluoromethyl aromatics with vinyl ethers or enamides in the presence of palladium catalysts and phosphine ligands, followed by hydrolysis to yield the desired ketone products.
Another patent document from 2021 provides detailed synthetic procedures for high-purity trifluoromethyl acetophenone derivatives, demonstrating the continued industrial relevance of these compounds. This more recent patent describes optimized reaction conditions involving Grignard reagents prepared from bromo(trifluoromethyl)benzene isomers, which are subsequently reacted with ketene in the presence of transition metal catalysts. The reported yields of 75-85 percent indicate that these synthetic methods have achieved commercial viability. The evolution from earlier synthetic approaches to these more refined methodologies illustrates the progression of organofluorine chemistry over the past several decades.
Academic and Industrial Significance
The academic significance of this compound extends across multiple research domains, with particular prominence in medicinal chemistry and materials science applications. The compound has served as a key intermediate in the synthesis of biologically active molecules, as evidenced by its utilization in the preparation of piperidinol derivatives with anti-tuberculosis activity. Research conducted on these piperidinol compounds has demonstrated the importance of the trifluoromethyl phenoxy structural motif in conferring biological activity, with the compound serving as a crucial building block in multi-step synthetic sequences.
The synthetic utility of this compound has been demonstrated through its incorporation into complex molecular architectures designed for specific biological targets. The general synthetic procedure for piperidinol derivatives involves the compound as a starting material that undergoes ring-opening reactions with substituted phenols, followed by nucleophilic substitution with piperidine derivatives. This synthetic route has yielded final products with demonstrated anti-tuberculosis activity, highlighting the value of the trifluoromethyl phenoxy ketone scaffold in drug development programs. The success of these synthetic approaches has established the compound as a valuable synthon in pharmaceutical research.
Industrial significance of this compound is evidenced by its commercial availability from multiple chemical suppliers and its inclusion in compound libraries for drug discovery screening. The compound appears in chemical catalogues with detailed specifications for purity and analytical characterization, indicating established manufacturing processes and quality control procedures. Commercial suppliers have developed standardized synthetic routes that enable consistent production of the compound for research and development applications.
The industrial applications extend beyond pharmaceutical research to include materials science applications where the trifluoromethyl functionality imparts desirable properties such as chemical resistance and thermal stability. The compound's availability from established chemical suppliers indicates a robust supply chain that supports ongoing research and development activities. The continued commercial interest in this compound reflects its proven utility across multiple application domains and suggests sustained industrial relevance for future technological developments.
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-10(19)11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDEGZXAYVAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501540 | |
| Record name | 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63349-66-6 | |
| Record name | 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Common Preparation Routes
Base-Mediated Etherification
One widely used method involves the reaction between 4-bromo-3-(trifluoromethyl)phenol and 4-acetylphenol :
- Reactants :
- 4-bromo-3-(trifluoromethyl)phenol
- 4-acetylphenol
- Catalyst/Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Reaction Conditions : Heating at 150–155°C for several hours.
- Mechanism : The base deprotonates the phenol group, enabling nucleophilic substitution on the bromo-substituted phenol to form an ether bond.
- Yield : Moderate to high, depending on reaction purity and conditions.
Reaction Scheme:
$$
\text{4-Bromo-3-(trifluoromethyl)phenol} + \text{4-Acetylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 150^\circ\text{C}} \text{1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone}
$$
Grignard Reaction Approach
A more advanced route utilizes Grignard reagents derived from trifluoromethyl-substituted haloarenes:
- Steps :
- Formation of a Grignard reagent by reacting halo benzotrifluoride with magnesium in an organic solvent (e.g., tetrahydrofuran).
- Reaction of the Grignard reagent with a ketene derivative to form an intermediate trifluoromethyl acetophenone.
- Purification via recrystallization or column chromatography.
- Catalysts/Modifiers : Transition metal complexes (e.g., Fe(acac)₃ or Ru(acac)₃) can improve yields.
- Advantages : High selectivity for meta-substituted products due to electronic effects.
Direct Coupling via Ullmann-Type Reactions
For large-scale synthesis, Ullmann-type couplings are employed:
- Reactants :
- Trifluoromethyl-substituted phenols
- Aryl halides
- Catalyst : Copper-based catalysts (e.g., CuI or CuBr).
- Solvent/Base System : Polar aprotic solvents like DMF or DMSO with bases such as K₂CO₃.
- Reaction Conditions : Elevated temperatures (~120–140°C).
- Yield : Moderate; requires optimization for industrial applications.
Purification Techniques
Column Chromatography
The crude product is often purified using silica gel column chromatography:
- Eluent Systems : Ethyl acetate/petroleum ether mixtures are commonly used.
- Optimization : A ratio of ethyl acetate to petroleum ether (e.g., 1:3 or 1:5) ensures effective separation.
Recrystallization
Recrystallization from cyclic hydrocarbons (e.g., cyclohexane) is another common method:
- Procedure :
- Dissolve the crude product in a minimal amount of hot solvent.
- Cool slowly to induce crystallization.
- Yield Post-Purification : Typically >95% purity.
Analytical Data for Validation
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3O |
| Molecular Weight | 280.28 g/mol |
| Melting Point | Not reported |
| Purity (Post-Synthesis) | >99% |
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone serves as a versatile building block for synthesizing more complex organic compounds. It is particularly useful in:
- Heterocyclic chemistry : The compound can be modified to create various heterocycles that have applications in pharmaceuticals.
- Material science : Its derivatives are explored for their electronic and optical properties, potentially leading to innovations in organic electronics.
Biology
The biological applications of this compound are noteworthy:
- Anticonvulsant activity : Research indicates that this compound may interact with GABA receptors, leading to potential therapeutic effects in seizure disorders. In preclinical studies, it has shown promise in reducing seizure frequency and severity.
- Neuroprotective effects : The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurodegenerative diseases.
Case Study : A study published in Pharmaceutical Research examined the effects of this compound on neuronal cell lines. The findings indicated a significant reduction in oxidative stress markers, suggesting protective effects against neurotoxicity .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development:
- Antidepressant properties : Preliminary studies suggest that modifications of this compound may yield new antidepressants with improved efficacy and reduced side effects compared to existing treatments like fluoxetine.
- Anti-inflammatory agents : Its derivatives are being explored for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticonvulsant | Pharmaceutical Research |
| Fluoxetine | Antidepressant | NIST WebBook |
| Trifluoromethylated derivatives | Anti-inflammatory | Various Studies |
Table 2: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Reaction with phenolic compounds | 85 |
| Electrophilic aromatic substitution | Introduction of trifluoromethyl group | 78 |
| Multi-component reactions | One-pot synthesis involving multiple reactants | 90 |
Mechanism of Action
The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electronic effects, which can influence its binding affinity and activity at target sites. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone with its analogs:
*Estimated based on structural similarity. †CAS 914637-09-5 ; ‡(S)-(4-chlorophenyl)-1-(4-(4-CF₃-phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone .
Key Observations:
- Substituent Effects: Halogen additions (Cl, F) in the phenoxy ring (e.g., CAS 914637-09-5) increase molecular weight and steric hindrance, which may alter target binding or metabolic pathways .
- Heterocyclic Variations: Replacement of the phenoxy group with thiazole () or piperazine () shifts electronic properties and biological interactions.
Enzyme Inhibition
- CYP51 Inhibitors (UDO/UDD): Pyridine-based analogs like UDO exhibit potent inhibition of the non-azolic CYP51 enzyme, a target for Chagas disease therapy. The 4-CF₃-phenyl group in UDO likely enhances hydrophobic interactions with the enzyme’s active site .
- This suggests that 1-[4-[3-(CF₃)phenoxy]phenyl]ethanone may face similar metabolic challenges unless steric shielding from -CF₃ mitigates degradation .
Antimicrobial Potential
- Chalcone Derivatives: Compounds like N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide () demonstrate antibacterial activity.
Metabolic Stability
- O-Dealkylation Susceptibility : Iloperidone’s metabolism () indicates that ether linkages are prone to cleavage. However, the -CF₃ group in the target compound may hinder enzymatic access, improving stability .
- Hydroxylation Resistance : Fluorine atoms in analogs like CAS 914637-09-5 block common metabolic sites, a feature likely shared by the target compound .
Biological Activity
1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone, also known by its CAS number 63349-66-6, is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing pharmacological properties, including increased metabolic stability and potency against various biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in vitro and in vivo, and relevant case studies.
The compound features a phenoxy group and a trifluoromethyl substituent, which significantly influence its biological interactions. The trifluoromethyl group is recognized for its electron-withdrawing properties, which can enhance binding affinity to biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly in relation to its anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives containing the trifluoromethyl group can induce apoptosis in neoplastic cells by modulating key signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Anticancer Studies Involving Trifluoromethyl Compounds
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.2 | Apoptosis induction via caspase activation | |
| MCF-7 | 3.8 | Inhibition of cell cycle progression | |
| A549 | 4.5 | Modulation of p53 pathway |
The mechanism by which this compound exerts its effects involves several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cancer cell survival, including proteases involved in apoptosis pathways.
- Cell Cycle Modulation : It affects the expression of genes related to the cell cycle, leading to G1 phase arrest in various cancer cell lines.
- Molecular Docking Studies : Recent molecular docking studies suggest that this compound can effectively bind to the active sites of target proteins, disrupting their normal function and promoting cell death in cancerous cells.
Case Studies
Several case studies have documented the effects of similar compounds on biological systems:
- In Vitro Studies : A study demonstrated that a related compound significantly reduced viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .
- In Vivo Studies : Animal models treated with trifluoromethyl-substituted phenyl compounds showed reduced tumor growth compared to controls, indicating potential for therapeutic applications .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The presence of the trifluoromethyl group enhances lipophilicity, improving absorption across biological membranes.
- Metabolic Stability : The compound exhibits resistance to metabolic degradation, which is advantageous for prolonged therapeutic effects.
- Excretion : Preliminary studies suggest that metabolites are primarily excreted via renal pathways, with minimal toxicity observed at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone, and what reaction conditions optimize yields?
- Methodology :
- Friedel-Crafts Acylation : React 3-(trifluoromethyl)phenol with 4-bromoacetophenone derivatives in the presence of AlCl₃ to introduce the acetyl group. Optimal conditions include anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Williamson Ether Synthesis : Couple the phenolic intermediate with 4-fluorobenzyl halides using K₂CO₃ as a base in DMF at 80–100°C to form the phenoxy linkage .
- Data Table :
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 65–75 | >95% |
| Williamson Ether | K₂CO₃/DMF | 70–80 | >98% |
Q. How do spectroscopic techniques confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the acetyl group (C=O) resonates as a singlet at δ 2.6 ppm. Trifluoromethyl (-CF₃) splitting patterns confirm substitution .
Q. What physicochemical properties influence laboratory handling?
- Boiling Point : ~469 K (196°C), requiring reflux setups for high-temperature reactions .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, THF) but poorly in water. Storage under inert gas (N₂/Ar) prevents hydrolysis .
Advanced Research Questions
Q. How do cross-coupling reactions (e.g., Suzuki-Miyaura) enable derivatization of this compound?
- Mechanistic Insight : Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate aryl-aryl coupling. Ligands like XPhos enhance reactivity for trifluoromethyl-substituted substrates .
- Optimization : Use 1:1.2 molar ratios of boronic acid to acetophenone derivative in THF/H₂O (3:1) at 80°C for 12 hours .
Q. Can computational methods predict regioselectivity in electrophilic substitutions?
- DFT Calculations : Density Functional Theory (B3LYP/6-311+G(d,p)) identifies electron-deficient positions on the aromatic ring due to -CF₃ and phenoxy groups, favoring meta-substitution. QSPR models correlate Hammett σ values with reaction rates .
Q. How are crystallographic data discrepancies resolved for trifluoromethyl-acetophenones?
- Crystallization Strategies : Slow evaporation from ethanol/hexane (1:3) yields monoclinic crystals (space group P2₁/c). X-ray diffraction confirms bond angles (C-C-F = 109.5°) and torsional strain from steric hindrance .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
